molecular formula C12H12ClNO2 B2430470 2-Chloro-6,7-dimethoxy-3-methylquinoline CAS No. 577967-81-8

2-Chloro-6,7-dimethoxy-3-methylquinoline

Cat. No.: B2430470
CAS No.: 577967-81-8
M. Wt: 237.68
InChI Key: GQKKWBQAXORHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-chloro-6,7-dimethoxy-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKKWBQAXORHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,7-dimethoxy-3-methylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-3-methylquinoline with methoxy reagents in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethoxy-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted quinolines with various functional groups.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include dihydroquinolines.

Scientific Research Applications

2-Chloro-6,7-dimethoxy-3-methylquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethoxy-3-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Chloroquinoline: Shares the chloroquinoline core but lacks the methoxy and methyl groups.

    6,7-Dimethoxyquinoline: Similar structure but without the chloro and methyl groups.

    3-Methylquinoline: Lacks the chloro and methoxy groups.

Uniqueness: 2-Chloro-6,7-dimethoxy-3-methylquinoline is unique due to the combination of its chloro, methoxy, and methyl substituents, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .

Biological Activity

2-Chloro-6,7-dimethoxy-3-methylquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorine atom at the second position and two methoxy groups at the sixth and seventh positions of the quinoline ring, along with a methyl group at the third position. This unique arrangement enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy in inhibiting growth, making it a potential candidate for antibiotic development. The presence of chlorine and methoxy groups contributes to its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation.

Case Study: Anticancer Effects
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 25 to 100 µM. The IC50 value was determined to be approximately 40 µM, indicating potent anticancer activity.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • DNA Intercalation : The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells could lead to cell death.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Utilizing appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Introducing the chlorine and methoxy groups through electrophilic aromatic substitution.

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